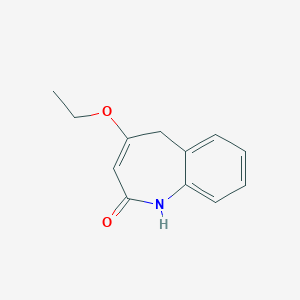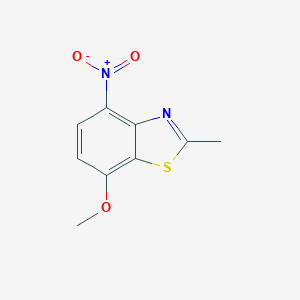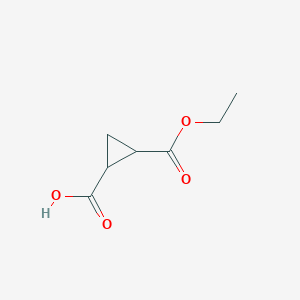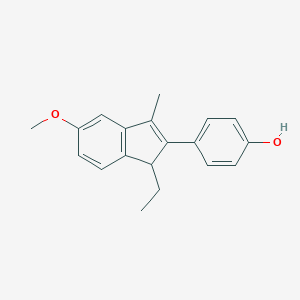
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol, also known as EMIQ, is a synthetic compound with potential health benefits. It belongs to the family of flavonoids and is derived from the plant Indigofera suffruticosa. EMIQ has gained attention in recent years due to its antioxidant and anti-inflammatory properties.
Mechanism Of Action
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol exerts its antioxidant and anti-inflammatory effects through various mechanisms. It scavenges free radicals and inhibits the production of reactive oxygen species (ROS). 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol modulates the expression of various cytokines and chemokines involved in inflammation.
Biochemical and Physiological Effects
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are two major contributors to the development of various diseases. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also improves endothelial function, which is essential for the proper functioning of blood vessels. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is also stable and has a long shelf life, making it suitable for long-term experiments. However, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is not water-soluble, which can make it difficult to administer in some experiments.
Future Directions
For the study of 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol include the development of 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol-based therapies and the investigation of its long-term effects on human health.
Synthesis Methods
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol is synthesized from the plant Indigofera suffruticosa. The plant extract is subjected to a series of chemical reactions to obtain 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol. The synthesis method involves the use of various chemicals, including potassium hydroxide, ethanol, and hydrochloric acid. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has been extensively studied for its potential health benefits. Several studies have shown that 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. 4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
167638-45-1 |
|---|---|
Product Name |
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol |
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(1-ethyl-5-methoxy-3-methyl-1H-inden-2-yl)phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-11,16,20H,4H2,1-3H3 |
InChI Key |
OFZKNHMABMPGSR-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)OC)C(=C1C3=CC=C(C=C3)O)C |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)OC)C(=C1C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



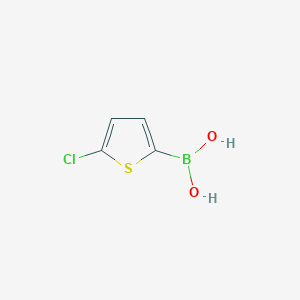
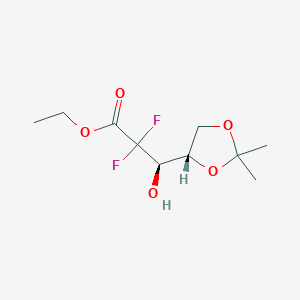
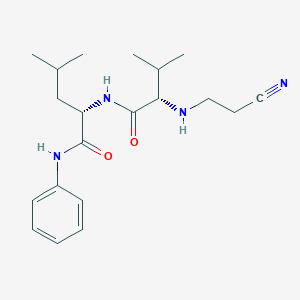
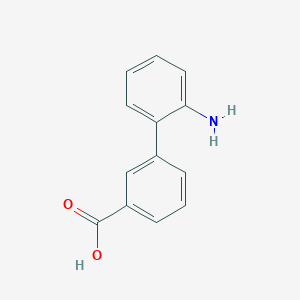
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
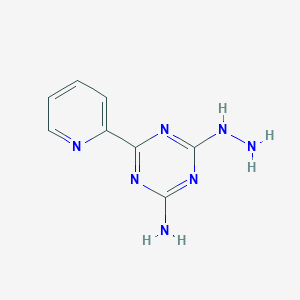
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
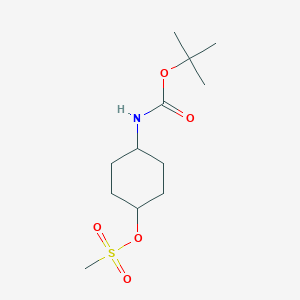
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
